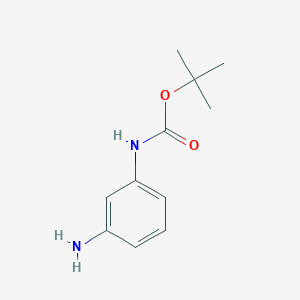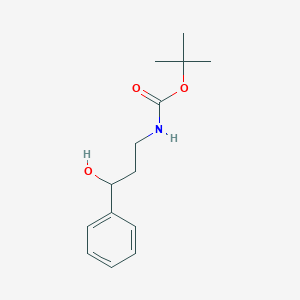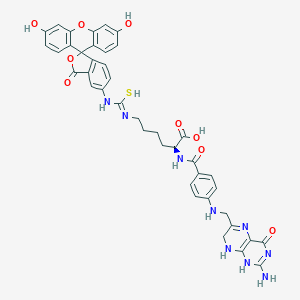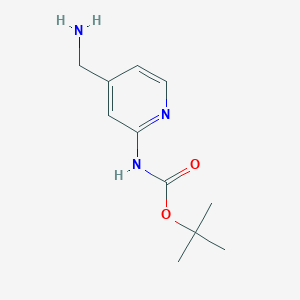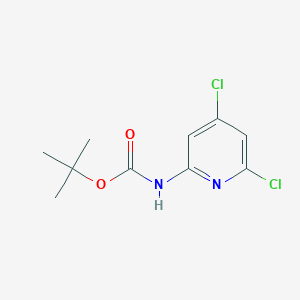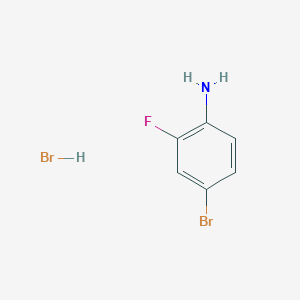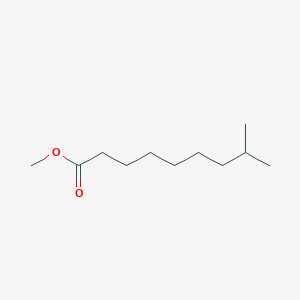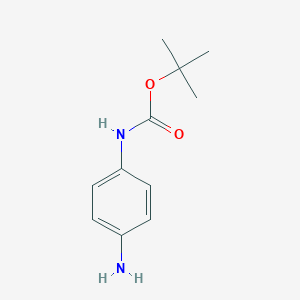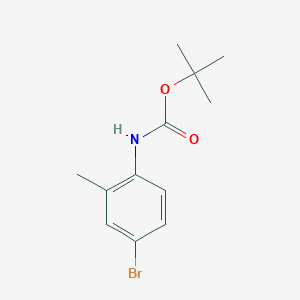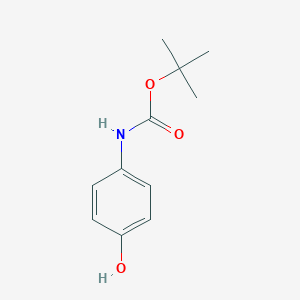
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- is a chemical compound that belongs to the class of pyrrolidines. It has been the focus of extensive scientific research due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
作用機序
The mechanism of action of 2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- is not fully understood. However, it has been suggested that this compound acts by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to interact with ion channels and receptors in the brain, leading to its various pharmacological effects.
Biochemical and Physiological Effects
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant and anxiolytic effects. This compound has also been shown to increase the levels of serotonin and norepinephrine, leading to its antidepressant effects. Additionally, 2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of 2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- is its wide range of pharmacological effects, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity, which requires careful evaluation in preclinical studies. Additionally, the synthesis of this compound can be challenging, requiring careful control of reaction conditions to achieve the desired stereochemistry.
将来の方向性
There are several future directions for the research on 2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl-. One direction is the development of new drugs based on the pharmacological effects of this compound. Another direction is the evaluation of the potential toxicity of this compound, which is important for its safe use in humans. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological effects. Finally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production.
Conclusion
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- is a promising compound for the development of new drugs due to its wide range of pharmacological effects. Its synthesis can be challenging, requiring careful control of reaction conditions. The mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological effects. Future research should focus on the development of new drugs based on this compound, the evaluation of its potential toxicity, and the development of new synthesis methods.
合成法
The synthesis of 2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- can be achieved through various methods. One of the most common methods involves the reaction of cyclohexanone with phenylhydrazine to form cyclohexylphenylhydrazine, which is then reacted with maleic anhydride to obtain the desired product. Another method involves the reaction of cyclohexylamine with phenylglyoxal to form the corresponding imine, which is then oxidized to the desired product. The synthesis of this compound can be challenging due to the stereochemistry of the pyrrolidine ring, which requires careful control of reaction conditions.
科学的研究の応用
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of activities, including anticonvulsant, antidepressant, and anxiolytic effects. This compound has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
139477-41-1 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC名 |
1-cyclohexyl-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19NO2/c18-15-11-14(12-7-3-1-4-8-12)16(19)17(15)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |
InChIキー |
AAQHKLOKUPVTJI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
正規SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
同義語 |
2,5-Pyrrolidinedione, 1-cyclohexyl-3-phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



